molecular formula C15H25BN2O2 B1443356 N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1202805-25-1

N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1443356
M. Wt: 276.18 g/mol
InChI Key: NGCDLAIPAUNIQI-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound with the molecular formula C15H25BN2O2 . It is used in organometallic reactions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2- [4- (dimethylamino)phenyl]imidazo [l,2,a]pyridine-8-boronic acid, (B-DIP)2-ammo-3-boronic acid (pinacol ester) pyridine (lmmol, 220 mg) combined with acetonitrile (4 mL) in a round bottom flask and slowly heated with stirring to 75C under reflux .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.18200 . It is soluble in water with a solubility of 0.973 mg/ml . The compound is also lipophilic with a Log Po/w (iLOGP) of 0.0 .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and related compounds with dioxaborolane rings have been the subject of extensive research due to their potential applications in various fields. The synthesis of these compounds typically involves multi-step substitution reactions, with their structures confirmed through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The compounds' molecular structures are further validated through density functional theory (DFT) calculations, ensuring consistency with crystallographic data. Additionally, DFT studies provide insights into the compounds' molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties crucial for their potential applications (Huang et al., 2021).

Applications in Chemical Synthesis

These compounds serve as intermediates in various chemical syntheses. For instance, they have been used in the preparation of pyridin-2-amine derivatives, demonstrating their utility as building blocks in complex chemical reactions. The regioselective nature of certain reactions involving these compounds, such as the Suzuki–Miyaura borylation reaction, highlights their potential in the precise construction of complex molecules (Sanghavi et al., 2022).

Antimicrobial and Anticancer Activities

Several derivatives of these compounds have been synthesized and tested for biological activities. Some have shown promising results in antimicrobial and anticancer screenings, indicating their potential as therapeutic agents. The structural elucidation of these derivatives, combined with their biological activity data, contributes to the understanding of their pharmacophore sites and provides valuable insights for drug development (Bayrak et al., 2009).

Safety And Hazards

This compound is classified as a hazard class 6.1 . The safety precautions include P301+P310-P305+P351+P338 . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .

properties

IUPAC Name

N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-11(2)9-17-13-8-7-12(10-18-13)16-19-14(3,4)15(5,6)20-16/h7-8,10-11H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDLAIPAUNIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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